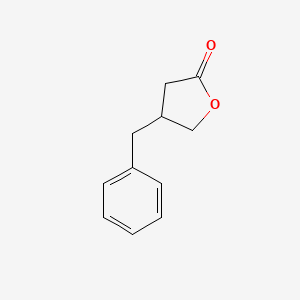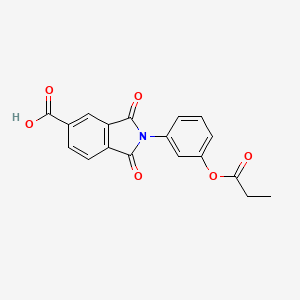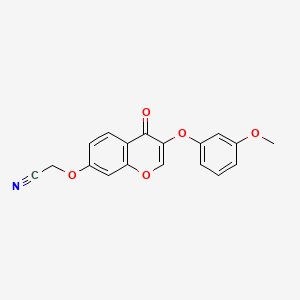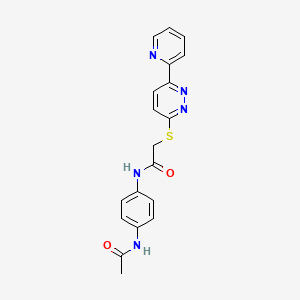
4-(4-ブロモフェニル)-1-メタンスルホニル-3,6-ジヒドロ-2H-ピリジン
概要
説明
4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine is an organic compound that features a bromophenyl group and a methanesulfonyl group attached to a dihydropyridine ring
科学的研究の応用
4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It can be used in studies investigating the biological activity of bromophenyl and methanesulfonyl-containing compounds.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine typically involves the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through a bromination reaction of a suitable phenyl precursor using bromine or a brominating agent.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonylation reaction, often using methanesulfonyl chloride in the presence of a base such as triethylamine.
Cyclization to Form the Dihydropyridine Ring: The final step involves cyclization to form the dihydropyridine ring, which can be achieved through a condensation reaction involving suitable precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or primary amines.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include dehalogenated compounds or reduced sulfonyl derivatives.
Substitution: Products may include various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can participate in halogen bonding, while the methanesulfonyl group can enhance solubility and bioavailability.
類似化合物との比較
Similar Compounds
4-(4-Bromophenyl)-1-methanesulfonylbenzene: Similar structure but lacks the dihydropyridine ring.
4-(4-Bromophenyl)-1-methanesulfonylpyridine: Similar structure but with a pyridine ring instead of a dihydropyridine ring.
4-(4-Bromophenyl)-1-methanesulfonyl-2,3-dihydro-1H-pyrrole: Similar structure but with a dihydropyrrole ring.
Uniqueness
4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine is unique due to the combination of its bromophenyl and methanesulfonyl groups attached to a dihydropyridine ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
特性
IUPAC Name |
4-(4-bromophenyl)-1-methylsulfonyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2S/c1-17(15,16)14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-6H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODYQQGJUCFJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(=CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one](/img/structure/B2361517.png)
![N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2361518.png)
![[2-[(3-Methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2361519.png)
![(E)-N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2361520.png)






![N-(1-cyanocyclopentyl)-2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetamide](/img/structure/B2361533.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2361535.png)
![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2361539.png)
